molecular formula C16H11F2N3OS B2990851 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034368-14-2

3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2990851
CAS No.: 2034368-14-2
M. Wt: 331.34
InChI Key: IYQHGOQEXPTAGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been observed in scientific literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

In the Density Functional Theory (DFT) calculation of target molecules, several reactivity parameters like Frontier Molecular Orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .


Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Heterocyclic Synthesis and Applications

Heterocyclic compounds featuring thiophene and pyrazine units, similar to the one , have been synthesized and studied for their reactivity and potential applications in medicinal chemistry and materials science. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield derivatives like pyrazole, isoxazole, and pyrazolopyrimidine, indicating the utility of similar compounds in generating bioactive molecules (Mohareb et al., 2004).

Supramolecular Chemistry

Compounds incorporating thiophene and pyrazine units have also found applications in supramolecular chemistry, where they contribute to the formation of novel crystal structures through hydrogen bonding and weak intermolecular interactions. This has implications for materials science, particularly in the design of molecular solids with specific physical properties (Wang et al., 2014).

Fluorinated Pyrazoles in Medicinal Chemistry

Fluorinated pyrazoles, including those with additional functional groups for further functionalization, are of interest as building blocks in medicinal chemistry. Their synthesis and potential as precursors for further chemical modifications highlight their importance in drug discovery and development (Surmont et al., 2011).

Catalysis and Green Chemistry

In the context of catalysis and green chemistry, derivatives similar to 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide could be explored for their efficiency in catalyzing synthetic reactions. For instance, ytterbium(III) complexes have been utilized in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating the role of heterocyclic compounds in facilitating environmentally friendly synthetic processes (Hong & Cai, 2010).

Antipathogenic Activity

Furthermore, thiourea derivatives, including those related to the query compound, have been synthesized and tested for their antipathogenic activity, suggesting potential applications in the development of antimicrobial agents (Limban et al., 2011).

Properties

IUPAC Name

3,4-difluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-12-2-1-10(7-13(12)18)16(22)21-8-14-15(20-5-4-19-14)11-3-6-23-9-11/h1-7,9H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQHGOQEXPTAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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